- Synthesis and Reactivity of a Tetragallium Macrocycle, Organometallics, 2009, 28(1), 300-305
Cas no 97038-96-5 (2,2',6,6'-Tetrabromo-1,1'-biphenyl)
97038-96-5 structure
Product Name:2,2',6,6'-Tetrabromo-1,1'-biphenyl
Numero CAS:97038-96-5
MF:C12H6Br4
MW:469.792040348053
CID:818410
PubChem ID:176603
Update Time:2025-08-04
2,2',6,6'-Tetrabromo-1,1'-biphenyl Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,1'-Biphenyl,2,2',6,6'-tetrabromo-
- 1,3-dibromo-2-(2,6-dibromophenyl)benzene
- 2,2′,6,6′-Tetrabromo-1,1′-biphenyl (ACI)
- Biphenyl, 2,2′,6,6′-tetrabromo- (6CI)
- 2,2′,6,6′-Tetrabromobiphenyl
- PBB 54
- 97038-96-5
- UNII-1G588WJ28R
- D75599
- DTXSID10242676
- 2,6,2',6'-Tetrabromobiphenyl
- 2,2',6,6'-tetrabromo-1,1'-biphenyl
- 2,2',6,6'-tetrabromobiphenyl
- 2,2 inverted exclamation mark ,6,6 inverted exclamation mark -Tetrabromo-1,1 inverted exclamation mark -biphenyl
- NS00124890
- SY376578
- Q27252383
- MFCD30474847
- 1G588WJ28R
- 1,1'-biphenyl, 2,2',6,6'-tetrabromo-
- SCHEMBL1768468
- CS-0094598
- 2,2',6,6'-Tetrabromo-1,1'-biphenyl
-
- Inchi: 1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H
- Chiave InChI: RAIZQBVLCDNAOH-UHFFFAOYSA-N
- Sorrisi: BrC1C(C2C(Br)=CC=CC=2Br)=C(Br)C=CC=1
Proprietà calcolate
- Massa esatta: 469.716
- Massa monoisotopica: 465.72
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 189
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 6.3
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 2.14
- Punto di ebollizione: 391.3°Cat760mmHg
- Punto di infiammabilità: 184.8°C
- Indice di rifrazione: 1.666
2,2',6,6'-Tetrabromo-1,1'-biphenyl Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | T204305-50mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 50mg |
$ 145.00 | 2022-06-03 | ||
| TRC | T204305-100mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 100mg |
$ 260.00 | 2022-06-03 | ||
| TRC | T204305-250mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 250mg |
$ 510.00 | 2022-06-03 | ||
| TRC | T204305-500mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 500mg |
$ 995.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165238-1g |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 97% | 1g |
¥13377.00 | 2024-04-23 |
2,2',6,6'-Tetrabromo-1,1'-biphenyl Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 2 h, -78 °C
1.2 Reagents: Cupric chloride ; 2 h, -78 °C
1.2 Reagents: Cupric chloride ; 2 h, -78 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Butyllithium , Copper bromide (CuBr2) Solvents: Diethyl ether , Hexane ; -78 °C; 45 min, -78 °C
1.2 Solvents: Nitrobenzene ; 6 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; 30 min, rt
1.2 Solvents: Nitrobenzene ; 6 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; 30 min, rt
Riferimento
- Preparation and characterization of optically pure double-helix oligomeric tetrabenzocyclooctatetraene substances, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -75 °C
1.2 Reagents: Copper bromide (CuBr2)
1.3 Reagents: Nitrobenzene
1.2 Reagents: Copper bromide (CuBr2)
1.3 Reagents: Nitrobenzene
Riferimento
- 2,2',6-Tribromobiphenyl via transition-metal-free ARYNE coupling: a valuable tool in the synthesis of biphenyls, Synlett, 2010, (19), 2953-2955
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Butyllithium , Cupric chloride Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 12 h, -78 °C → 25 °C
1.2 neutralized
1.2 neutralized
Riferimento
- Preparation of heterocyclic nitrogen compounds for organic electroluminescent device, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; < 20 min, -78 °C; 40 min, -78 °C
1.2 < 20 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Cuprous cyanide , Lithium chloride Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.4 Reagents: Quinone ; -78 °C; overnight, -78 °C → rt
1.2 < 20 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Cuprous cyanide , Lithium chloride Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.4 Reagents: Quinone ; -78 °C; overnight, -78 °C → rt
Riferimento
- Cyclopenta-fused polyaromatic hydrocarbons: synthesis and characterisation of a stable, carbon-centred helical radical, Organic & Biomolecular Chemistry, 2022, 20(14), 2873-2880
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 2 h, -75 °C
1.2 Reagents: Cupric chloride ; 12 h, -75 °C → rt
1.2 Reagents: Cupric chloride ; 12 h, -75 °C → rt
Riferimento
- Preparation of asymmetrically substituted biaryldiphosphines and their use as cocatalysts for transition metal catalyzed enantioselective hydrogenation, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1 h, -78 °C
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ; 3 h, -78 °C
1.3 Solvents: Water
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ; 3 h, -78 °C
1.3 Solvents: Water
Riferimento
- Accessing Axially Chiral Biaryls via Organocatalytic Enantioselective Dynamic-Kinetic Resolution-Semipinacol Rearrangement, ACS Catalysis, 2017, 7(7), 4435-4440
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Methanol ; -78 °C → rt
1.2 Reagents: Methanol ; -78 °C → rt
Riferimento
- Catalytic asymmetric bromine-lithium exchange: a new tool to build axial chirality, Advanced Synthesis & Catalysis, 2010, , 2611-2620
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Butyllithium , Copper bromide (CuBr) Solvents: Diethyl ether , Hexane ; rt → -75 °C; 45 min, -75 °C
1.2 Reagents: Nitrobenzene ; 12 h, -75 °C → 25 °C
1.2 Reagents: Nitrobenzene ; 12 h, -75 °C → 25 °C
Riferimento
- A highly efficient low-temperature modification of the classical Ullmann reaction, Letters in Organic Chemistry, 2006, 3(12), 948-954
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 Reagents: Cupric chloride
1.2 Reagents: Cupric chloride
Riferimento
- Synthesis, Structures, and Unique Luminescent Properties of Tridentate CC̃Ñ Cyclometalated Complexes of Iridium, European Journal of Inorganic Chemistry, 2011, 2011(18), 2869-2878
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -78 °C
1.2 Reagents: Copper bromide (CuBr)
1.3 Solvents: Nitrobenzene
1.2 Reagents: Copper bromide (CuBr)
1.3 Solvents: Nitrobenzene
Riferimento
- Chiral bromine-lithium exchange catalyzed by diamines, Tetrahedron: Asymmetry, 2009, 20(9), 1004-1007
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 45 min, -78 °C; 20 min, -78 °C
1.2 Reagents: Copper bromide (CuBr2) ; 90 min, -78 °C
1.3 Reagents: Nitrobenzene ; overnight, -78 °C → rt
1.2 Reagents: Copper bromide (CuBr2) ; 90 min, -78 °C
1.3 Reagents: Nitrobenzene ; overnight, -78 °C → rt
Riferimento
- Synthesis and Physical Properties of Strained Doubly Phosphorus-Bridged Biaryls and Viologens, Chemistry - A European Journal, 2017, 23(25), 6029-6033
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 Reagents: Cupric chloride
1.2 Reagents: Cupric chloride
Riferimento
- Drastic change in racemization barrier upon redox reactions: novel chiral-memory units based on dynamic redox systems, Chemical Communications (Cambridge, 2010, 46(23), 4100-4102
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 Reagents: Lithium chloride Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.3 1 h, -78 °C; -78 °C → rt
1.4 Reagents: Water
1.2 Reagents: Lithium chloride Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.3 1 h, -78 °C; -78 °C → rt
1.4 Reagents: Water
Riferimento
- Asymmetric Bromine-Lithium Exchange: Application toward the Synthesis of New Biaryl-Diphosphine Ligands, Advanced Synthesis & Catalysis, 2015, 357(13), 2833-2839
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 2 h, -75 °C
1.2 Reagents: Cupric chloride ; 12 h, 25 °C
1.2 Reagents: Cupric chloride ; 12 h, 25 °C
Riferimento
- Preparation of asymmetrically substituted biaryldiphosphines as ligands for enantioselective hydrogenation, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -75 °C; 2 h, -75 °C
1.2 Reagents: Cupric chloride ; 12 h, 25 °C
1.3 Solvents: Water
1.2 Reagents: Cupric chloride ; 12 h, 25 °C
1.3 Solvents: Water
Riferimento
- Improved process for preparation of asymmetrically substituted biaryldiphosphines and their use as ligands for transition metal-catalyzed asymmetric hydrogenation, European Patent Organization, , ,
2,2',6,6'-Tetrabromo-1,1'-biphenyl Raw materials
2,2',6,6'-Tetrabromo-1,1'-biphenyl Preparation Products
2,2',6,6'-Tetrabromo-1,1'-biphenyl Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:97038-96-5)1,3-dibromo-2-(2,6-dibromophenyl)benzene
Numero d'ordine:sfd11369
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:35
Prezzo ($):discuss personally
Email:sales2@senfeida.com
SunaTech Inc.
Membro d'oro
(CAS:97038-96-5)2,2',6,6'-Tetrabromo-1,1'-biphenyl
Numero d'ordine:IN2282
Stato delle scorte:in Stock
Quantità:1g/5g/10g/25g
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 25 July 2025 14:34
Prezzo ($):Please inquire
Email:sales@sunatech.com
2,2',6,6'-Tetrabromo-1,1'-biphenyl Letteratura correlata
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782